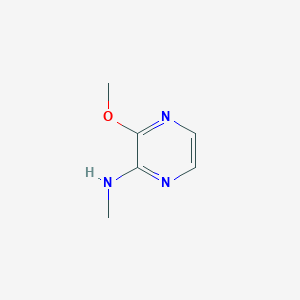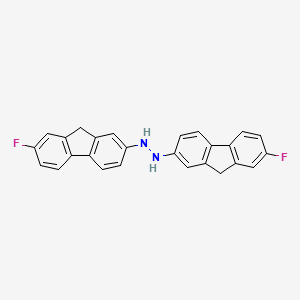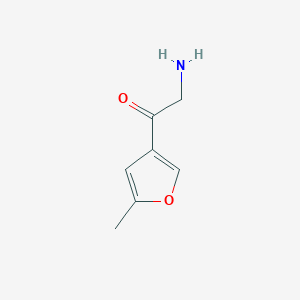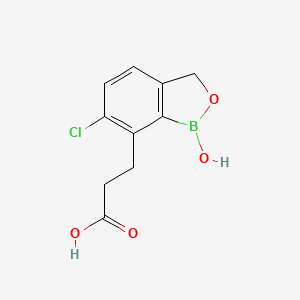
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxaborole core, which is a boron-containing heterocycle, and is substituted with a chloro group and a propanoic acid moiety. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid typically involves the formation of the benzoxaborole core followed by the introduction of the chloro and propanoic acid substituents. One common method involves the reaction of 2-aminophenol with boric acid to form the benzoxaborole ring. This intermediate can then be chlorinated using thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzoxaborole derivatives.
科学的研究の応用
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boron atom, which can form reversible covalent bonds with active site residues.
Industry: Utilized in the development of new materials with unique properties, such as boron-containing polymers.
作用機序
The mechanism by which 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid exerts its effects is primarily through the interaction of the boron atom with biological molecules. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
類似化合物との比較
Similar Compounds
- 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid
- 2-(Hydroxymethyl)phenylboronic acid cyclic monoester
- 6-Chloro-1-hydroxy-1,3-dihydro-2H-indol-2-one
Uniqueness
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is unique due to the presence of both a chloro group and a propanoic acid moiety, which impart distinct chemical properties and potential biological activities. The combination of these functional groups with the benzoxaborole core makes it a versatile compound for various applications .
特性
分子式 |
C10H10BClO4 |
|---|---|
分子量 |
240.45 g/mol |
IUPAC名 |
3-(6-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BClO4/c12-8-3-1-6-5-16-11(15)10(6)7(8)2-4-9(13)14/h1,3,15H,2,4-5H2,(H,13,14) |
InChIキー |
PIKUXCXGVVNMQJ-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2CCC(=O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
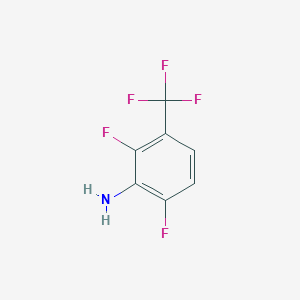
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)
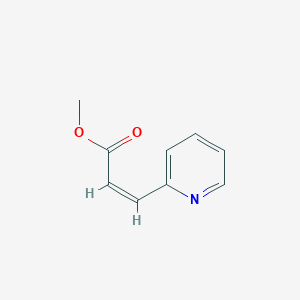


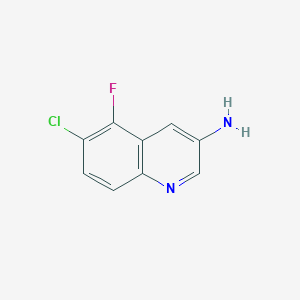
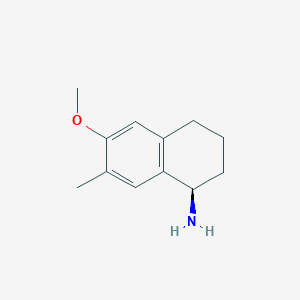


![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)
